2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide

Lipophilicity ADME Drug design

Researchers optimizing lead compounds face a logP gap between symmetrical tertiary chloroacetamide building blocks. 2-Chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide (CAS 39096-40-7) fills this niche with XLogP 2.5, positioned between the diisopropyl (~1.87) and diisobutyl (~3.0) analogs. • Asymmetric N-iBu/N-iPr substitution for unique steric environment • HBD 0; MW 191.70; purity ≥95% • Probe for steric effects on SN2 displacement; HPLC/GC-MS marker; QSPR benchmark Full QC docs. Standard B2B global shipping.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 39096-40-7
Cat. No. B1427605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide
CAS39096-40-7
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESCC(C)CN(C(C)C)C(=O)CCl
InChIInChI=1S/C9H18ClNO/c1-7(2)6-11(8(3)4)9(12)5-10/h7-8H,5-6H2,1-4H3
InChIKeyNSOZCRVCADMVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-isobutyl-N-isopropylacetamide: Baseline Profile


2-Chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide (CAS 39096-40-7) is a fully substituted tertiary 2‑chloroacetamide featuring a mixed N‑isobutyl/N‑isopropyl substitution pattern [1]. With a molecular weight of 191.70 g/mol and a computed XLogP3‑AA of 2.5, it occupies a distinct physicochemical niche between its symmetrical tertiary analogs 2‑chloro‑N,N‑diisopropylacetamide (XLogP ~1.87) and 2‑chloro‑N,N‑diisobutylacetamide (XLogP ~3.0) [1][2][3]. The compound is commercially offered as a research‑grade building block (typical purity ≥95%) and has been notified to the ECHA C&L Inventory with an acute‑toxicity and eye‑damage hazard profile [4].

Tertiary chloroacetamide with asymmetric N‑alkyl substitution
Intermediate computed lipophilicity profile
Zero H‑bond donors; research‑grade purity

Why Substitution Fails: 2-Chloro-N-isobutyl-N-isopropylacetamide


Chloroacetamide building blocks are not interchangeable because the N‑substituent pattern directly determines lipophilicity, hydrogen‑bonding capacity, conformational flexibility, and GHS hazard classification [1][2]. The target compound is a tertiary amide (hydrogen‑bond donor count = 0), which already differentiates it from secondary‑amide analogs such as 2‑chloro‑N‑isobutylacetamide (HBD = 1) [3]. Among tertiary analogs, the asymmetric isobutyl/isopropyl motif yields a computed logP (2.5) that cannot be replicated by either the symmetrical diisopropyl (logP 1.87) or diisobutyl (logP 3.0) variants [1][4][5]. Consequently, substituting a different in‑class compound will alter partition behavior, reactivity at the α‑chloro center, and the safety controls required for handling.

Lipophilicity shift
Symmetrical analogs alter computed logP, potentially affecting partition behavior and ADME modeling context
H‑bond donor introduction
Secondary amide analogs possess one HBD, changing hydrogen‑bonding capacity and permeability models
GHS classification mismatch
Eye hazard category may differ, requiring review of personal protective equipment and handling protocols

2-Chloro-N-isobutyl-N-isopropylacetamide: Evidence of Differentiation


Intermediate Lipophilicity vs. Symmetrical Analogs

The computed logP of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide is 2.5 (XLogP3-AA) [1]. This value is 0.63 log units higher than that of 2-chloro-N,N-diisopropylacetamide (logP 1.87) [2] and 0.50 log units lower than that of 2-chloro-N,N-diisobutylacetamide (XLogP 3.0) [3]. The intermediate lipophilicity positions the compound in the commonly desired logP window of 1–3 for oral bioavailability, offering a balance that neither symmetrical analog provides.

Intermediate logP
Reported
XLogP 2.5 vs 1.87 (diisopropyl) & 3.0 (diisobutyl)
May support balanced ADME modeling context
Computed logP values; experimental validation to verify
Lipophilicity ADME Drug design

Absence of H‑Bond Donors and Membrane Permeability

The target compound exhibits zero hydrogen‑bond donors (HBD = 0) [1], whereas the secondary‑amide comparators 2‑chloro‑N‑isobutylacetamide and 2‑chloro‑N‑isopropylacetamide each possess one HBD [2][3]. The HBD count is a key determinant in the Lipinski and CNS MPO rules; reducing HBD count from 1 to 0 correlates with improved passive membrane permeability and potential blood‑brain barrier penetration.

Zero H‑bond donors
Reported
HBD 0 vs 1 (secondary amide analogs)
Absence of HBD may support permeability models
Computed property; experimental permeability data needed
Hydrogen bonding Permeability CNS drug discovery

Balanced Conformational Flexibility vs. Symmetrical Analogs

The rotatable bond count of the target compound is 4 [1], which is intermediate between 2‑chloro‑N,N‑diisopropylacetamide (3 rotatable bonds) and 2‑chloro‑N,N‑diisobutylacetamide (5 rotatable bonds) [2]. Conformational flexibility influences entropic penalties upon binding to biological targets; an intermediate value may reduce the entropic cost relative to the more flexible diisobutyl analog while maintaining greater adaptability than the more rigid diisopropyl analog.

Rotatable bonds
Reported
4 vs 3 (diisopropyl) & 5 (diisobutyl)
Intermediate flexibility may influence binding entropy context
Computed rotatable bond count
Conformational flexibility Molecular recognition Entropy

Eye Hazard Classification vs. Diisobutyl Analog

The ECHA C&L notification for the target compound classifies it as Eye Dam. 1 (H318) [1], whereas the symmetrical 2‑chloro‑N,N‑diisobutylacetamide is consistently reported by multiple suppliers as Eye Irrit. 2 (H319) . This one‑category increase in ocular hazard severity necessitates more stringent personal protective equipment (e.g., face shields vs. safety glasses) and may affect transport classification and procurement decisions in high‑throughput laboratory environments.

Eye hazard class
Reported
Eye Dam. 1 (H318) vs Eye Irrit. 2 (H319)
Higher GHS category requires handling protocol review
Based on ECHA notification and supplier SDS
Safety GHS classification Risk management

Unique Mixed Alkyl Substitution Pattern

The target compound is the only commercially catalogued 2‑chloroacetamide that simultaneously bears one isobutyl and one isopropyl substituent on the amide nitrogen [1]. Symmetrical analogs (N,N‑diisopropyl, N,N‑diisobutyl) present either uniformly compact or uniformly extended alkyl groups. The mixed motif generates an asymmetric steric environment around the electrophilic α‑carbon, which can translate into differential reaction rates or selectivities in nucleophilic substitution and N‑alkylation sequences. While no direct head‑to‑head kinetic study was located in the open literature, the steric asymmetry is a class‑level feature known to influence regioselectivity in amide enolate chemistry .

Asymmetric substitution
Class-level
Mixed isobutyl/isopropyl vs symmetrical analogs
May provide steric differentiation context
No direct kinetic data; class‑level inference
Steric effect Selectivity Synthetic building block

2-Chloro-N-isobutyl-N-isopropylacetamide: Application Scenarios


Library Design for Intermediate Lipophilicity and No H‑Bond Donors

For fragment‑based or lead‑optimization programs where a computed logP in the 2–3 range and complete absence of hydrogen‑bond donors are desired, 2‑chloro‑N‑(2‑methylpropyl)‑N‑(propan‑2‑yl)acetamide offers a property profile (XLogP 2.5, HBD 0) that sits squarely between the diisopropyl and diisobutyl tertiary analogs [1]. This makes it a candidate scaffold when balancing solubility, permeability, and metabolic stability is critical early in the design cycle [2].

Asymmetric N‑Alkylation and α‑Substitution Studies

The mixed isobutyl/isopropyl substitution creates an asymmetric steric environment that symmetrical tertiary chloroacetamides cannot provide [1]. This compound can be employed as a probe to investigate steric effects on the rate and regioselectivity of nucleophilic displacement at the α‑chloro position, aiding reaction optimization for complex amide synthesis [2].

Analytical Reference Standard for Mixed‑Alkyl Amides

The unique mixed substitution pattern yields a distinct chromatographic retention time (predicted logP 2.5) and spectroscopic signature that can serve as a reference marker in HPLC or GC‑MS method development for separating and identifying structurally similar chloroacetamide impurities or by‑products [1]. Its ECHA‑notified hazard profile (H318) also mandates careful documentation, making it a useful test analyte for safety‑compliant analytical workflows [3].

N‑Substituent Asymmetry Effect on Physicochemical Properties

Because the target compound exhibits intermediate values for logP, rotatable bond count, and molecular weight relative to its symmetrical counterparts, it represents a valuable case study for quantitative structure–property relationship (QSPR) modeling aimed at understanding how N‑substituent asymmetry influences key drug‑like properties [1]. Researchers can leverage the compound to benchmark computational predictions against experimentally measured solubility, logD, or permeability data [2].

Application
Selection Property
Validation Focus
Fragment‑based library design
Intermediate computed logP and zero HBD profile
ADME property balance and permeability context
Steric effect studies
Asymmetric N‑isobutyl/N‑isopropyl substitution
Reaction regioselectivity and rate context
Chromatographic method development
Distinct retention and spectroscopic signature
HPLC/GC‑MS retention and safety documentation
QSPR modeling studies
Intermediate physicochemical values relative to symmetrical analogs
Benchmarking computational predictions with experimental data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.